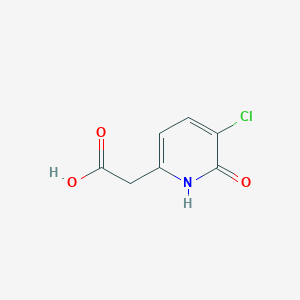
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5-position and a keto group at the 6-position of the pyridine ring, along with an acetic acid moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Another approach involves the use of 5-chloro-2-pyridinecarboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding acetic acid derivative. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-chloro-2-pyridinecarboxylic acid, while reduction can produce 2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid.
Scientific Research Applications
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-pyridinyl)acetic acid: Similar structure but lacks the keto group at the 6-position.
2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid: Similar structure but has a hydroxyl group instead of a keto group at the 6-position.
2-(5-chloro-6-methyl-1H-pyridin-2-yl)acetic acid: Similar structure but has a methyl group instead of a keto group at the 6-position.
Uniqueness
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is unique due to the presence of both the chloro and keto groups on the pyridine ring, which confer specific chemical and biological properties
Properties
CAS No. |
1227600-55-6 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-2-1-4(3-6(10)11)9-7(5)12/h1-2H,3H2,(H,9,12)(H,10,11) |
InChI Key |
LUCLWXNYUCFBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C(=C1)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


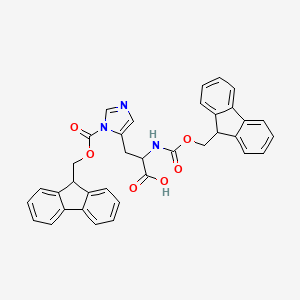
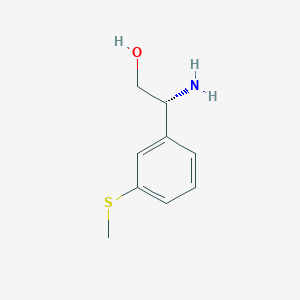
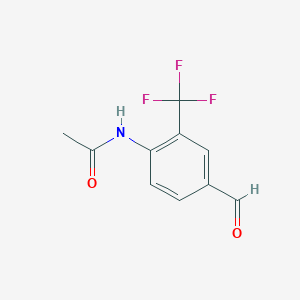
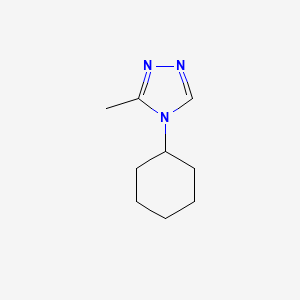
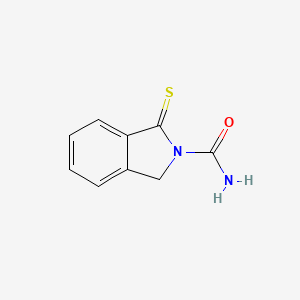
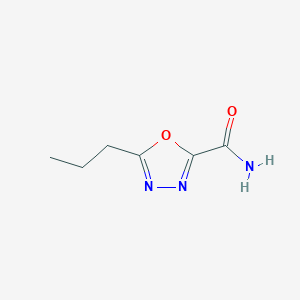
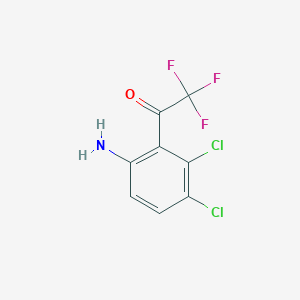
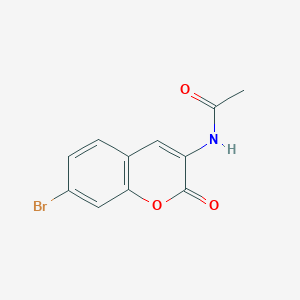
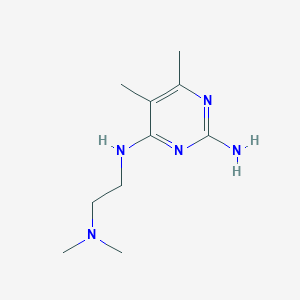
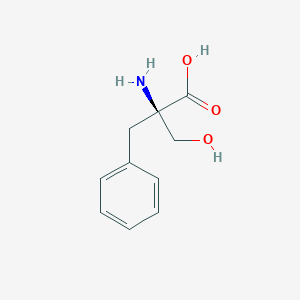
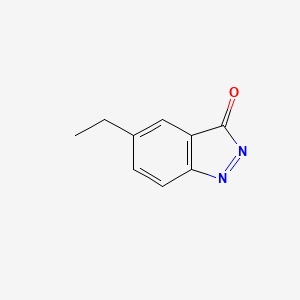
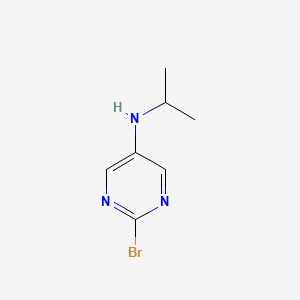
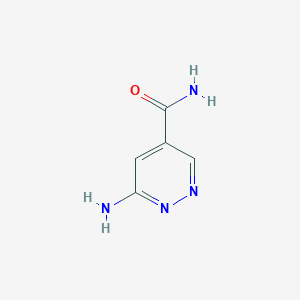
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
